molecular formula C13H15NO2 B2488461 furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320642-74-6

furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2488461
CAS No.: 2320642-74-6
M. Wt: 217.268
InChI Key: WAXSYWXUHAUNTF-UHFFFAOYSA-N
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Description

Furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic alkaloid derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a furan-2-carbonyl group at the 8-position and a methylene group at the 3-position. The stereochemistry ((1R,5S)) and the presence of the methylene group distinguish it from other azabicyclo derivatives, influencing its reactivity and biological interactions.

Properties

IUPAC Name

furan-2-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-7-10-4-5-11(8-9)14(10)13(15)12-3-2-6-16-12/h2-3,6,10-11H,1,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXSYWXUHAUNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nortropinone as the Starting Material

The bicyclic amine scaffold is typically derived from nortropinone (8-azabicyclo[3.2.1]octan-3-one), a well-characterized intermediate in tropane alkaloid synthesis. Key steps include:

  • Protection of the amine : Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This step achieves near-quantitative yields (98–99%) under mild conditions (20–60°C, 3–6 hours).
  • Triflation at C3 : The ketone at position 3 is converted to a trifluoromethanesulfonyl (triflate) group using lithium bis(trimethylsilyl)amide (LDA) as a base and N-phenylbis(trifluoromethanesulfonimide) as the triflating agent. Reactions proceed at -78°C in tetrahydrofuran (THF), followed by gradual warming to room temperature.

Introduction of the 3-Methylene Group

Elimination of the Triflate Intermediate

The triflate group at C3 serves as a leaving group for elimination reactions to generate the 3-methylene moiety:

  • Base-mediated elimination : Treatment of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate with a strong base (e.g., LDA or sodium hexamethyldisilazide) induces β-elimination, forming the exocyclic double bond. This step is critical for establishing the (1R,5S) stereochemistry, as the reaction proceeds via a concerted E2 mechanism.
  • Solvent and temperature control : Reactions are conducted in anhydrous THF at -78°C to prevent side reactions, with yields exceeding 85% after silica gel chromatography.

Functionalization with the Furan-2-yl Methanone Group

Acylation of the Bicyclic Amine

After deprotection of the Boc group (using HCl in dioxane or TFA in DCM), the free amine undergoes acylation with furan-2-carbonyl chloride:

  • Schotten-Baumann conditions : The amine is reacted with furan-2-carbonyl chloride in a biphasic system (e.g., THF/water) with sodium hydroxide as a base. This method ensures mild conditions (0–25°C) and avoids over-acylation.
  • Alternative coupling agents : Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate amide bond formation in non-aqueous solvents, though yields are comparable to Schotten-Baumann.

Stereochemical Considerations and Optimization

Preservation of (1R,5S) Configuration

The stereochemical integrity of the bicyclic core is maintained through:

  • Low-temperature reactions : Triflation and elimination steps at -78°C prevent epimerization.
  • Conformational rigidity : The bicyclic structure inherently restricts rotation, favoring retention of the desired configuration.

Purification and Characterization

  • Chromatography : Flash chromatography on silica gel (ethyl acetate/hexane gradients) isolates intermediates with >95% purity.
  • Spectroscopic validation : $$^1$$H NMR and LC-MS confirm the absence of diastereomers, with characteristic signals for the methylene group (δ 5.2–5.6 ppm) and furan protons (δ 7.4–7.6 ppm).

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Key Advantages Limitations
Boc Protection 98–99 High yield, mild conditions Requires acidic deprotection
Triflation 80–85 Excellent leaving group for elimination Sensitive to moisture
Methylene Formation 85–90 Stereospecific Requires cryogenic conditions
Acylation 75–80 Broad substrate compatibility Competing hydrolysis at high pH

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for triflation and elimination steps, reducing reaction times from hours to minutes and improving reproducibility.

Green Chemistry Approaches

  • Solvent substitution : Cyclopentyl methyl ether (CPME) replaces THF in elimination steps, offering higher boiling points and reduced toxicity.
  • Catalytic triflation : Palladium-catalyzed methods are under investigation to minimize stoichiometric reagent use.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound : Furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-methylene, 8-(furan-2-carbonyl) ~245.3* Rigid bicyclic core, unsaturated methylene group Potential CNS activity (hypothesized)
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one 3-keto, 8-(indole-5-carbonyl) ~294.3 Aromatic indole substituent Synthetic intermediate for bioactive molecules
(E)-1-((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one 3-hydroxy, 8-(non-2-enoyl) ~295.4 Hydroxy group enhances polarity Studied for lipid interaction and membrane permeability
{(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 3-(fluorophenyl-aminomethyl), 8-(thiophen-2-carbonyl) 495.45 Thiophene and bromine substituents Designed for receptor targeting (e.g., ion channels)
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Phenoxy-pyrrolotriazole substituent ~393.4 Complex heterocyclic appendage Gamma-secretase modulation for Alzheimer’s disease

*Calculated based on formula C₁₃H₁₅NO₂.

Key Observations:

Substituent Effects :

  • The furan-2-carbonyl group in the target compound provides moderate electron-withdrawing effects compared to the indole-5-carbonyl group in , which may alter binding affinity to biological targets.
  • The 3-methylene group introduces rigidity and reduces hydrogen-bonding capacity relative to the 3-hydroxy or 3-keto groups in other derivatives .

Synthetic Accessibility: The target compound can be synthesized via palladium-catalyzed aminocarbonylation (similar to methods in ), whereas derivatives like the thiophene analogue require multi-step functionalization of the azabicyclo core. Yields for related compounds range from 57% (for triflate intermediates ) to lower efficiencies for highly functionalized derivatives .

Pharmacological Potential: Derivatives with aromatic acyl groups (e.g., indole, thiophene) show enhanced interactions with hydrophobic enzyme pockets . The target compound’s furan moiety may confer metabolic stability compared to more labile groups (e.g., esters in ), though this requires empirical validation.

Stability and Reactivity

  • The 3-methylene group in the target compound reduces susceptibility to oxidation compared to 3-hydroxy analogues .
  • Furan vs. Thiophene : Furan’s lower aromaticity may reduce π-stacking interactions but improve solubility in polar solvents .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization reactions under high-pressure conditions to form the bicyclo[3.2.1]octane core (optimized using temperature-controlled reactors) .
  • Coupling reactions (e.g., amide or ketone formation) to attach the furan-2-yl group. Solvent selection (e.g., DMSO or acetonitrile) and catalyst optimization are critical for yield and stereochemical control .
  • Purification via chromatography (HPLC or flash chromatography) to isolate enantiomerically pure products .

Q. How is the stereochemistry at the (1R,5S) positions confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELXL/SHELXS software resolves absolute configuration and validates chair/envelope conformations of the bicyclic system .
  • NMR spectroscopy : NOESY or ROESY experiments detect spatial proximities between protons to infer stereochemical assignments .
  • Computational methods : Density Functional Theory (DFT) calculations compare experimental and predicted NMR/IR spectra .

Q. What analytical techniques are used to assess purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • HPLC with chiral columns to verify enantiomeric excess (>98% purity) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles .

Advanced Research Questions

Q. How do stereochemical variations at the (1R,5S) positions influence biological target engagement?

  • Molecular docking studies : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like neurotransmitter receptors. For example, the bicyclic framework’s chair conformation enhances hydrophobic interactions with GPCRs .
  • Comparative bioassays : Enantiomers are tested in vitro (e.g., radioligand displacement assays) to quantify IC50 differences. Data from analogous compounds show >10-fold potency variations between stereoisomers .
  • Structure-activity relationship (SAR) profiling : Modifications to the furan or methylene groups are correlated with changes in receptor selectivity .

Q. What computational strategies are employed to predict metabolic stability and toxicity?

  • In silico ADMET prediction : Tools like SwissADME assess CYP450 metabolism, blood-brain barrier permeability, and hERG channel inhibition risks .
  • Molecular dynamics simulations : Analyze ligand-protein binding persistence (e.g., with NMDA receptors) over 100-ns trajectories to identify off-target interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Batch-to-batch variability analysis : Compare purity levels (via HPLC) and stereochemical integrity (via XRD) of samples from different sources .
  • Receptor subtype profiling : Use CRISPR-edited cell lines to isolate activity against specific receptor isoforms (e.g., dopamine D2 vs. D3) .
  • Meta-analysis of pharmacological data : Apply statistical tools (e.g., PCA) to identify confounding variables like assay conditions or solvent effects .

Data Contradiction Analysis

Q. Why do different studies report conflicting reactivities for the methylene group in the bicyclic core?

  • Reaction condition disparities : Solvent polarity (e.g., DMF vs. THF) and temperature alter nucleophilic attack rates on the methylene group. For example, THF promotes Michael addition, while DMF favors oxidation .
  • Catalyst effects : Palladium vs. nickel catalysts yield divergent products in cross-coupling reactions .
  • Mitigation strategy : Standardize reaction protocols and characterize intermediates via in-situ FTIR to track real-time reactivity .

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
  • Validation tools : Check CIF files with PLATON/CHECKCIF to identify symmetry or displacement parameter errors .

Methodological Recommendations

Q. What strategies optimize yield in large-scale synthesis without compromising stereoselectivity?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer during cyclization steps, improving reproducibility .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers (e.g., ≥90% ee achieved in tropane alkaloid analogs) .

Q. Which in vitro assays are most suitable for initial pharmacological screening?

  • Calcium flux assays : Detect GPCR activation via FLIPR platforms (EC50 values correlate with functional potency) .
  • Microsomal stability assays : Incubate with liver microsomes to estimate metabolic half-life (t1/2 > 30 min suggests viability for CNS targets) .

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